molecular formula C18H26N6O B2760260 1-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]-4-(1H-pyrrole-2-carbonyl)piperazine CAS No. 1396632-14-6

1-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]-4-(1H-pyrrole-2-carbonyl)piperazine

Cat. No.: B2760260
CAS No.: 1396632-14-6
M. Wt: 342.447
InChI Key: DBIXKAKSHFYTJO-UHFFFAOYSA-N
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Description

1-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]-4-(1H-pyrrole-2-carbonyl)piperazine is a complex organic compound that features a unique combination of a triazole ring, a piperazine ring, and a pyrrole ring. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Mechanism of Action

Target of Action

The primary target of this compound is the Carbonic Anhydrase-II enzyme . This enzyme plays a crucial role in maintaining pH balance in the body by catalyzing the reversible hydration of carbon dioxide.

Mode of Action

The compound interacts with its target, the Carbonic Anhydrase-II enzyme, by binding directly to the active site residues of the enzyme . This interaction inhibits the enzyme’s activity, leading to changes in the pH balance within the body.

Biochemical Pathways

The inhibition of the Carbonic Anhydrase-II enzyme affects the carbon dioxide hydration and bicarbonate buffer system in the body . This system is vital for maintaining pH homeostasis in the body. Disruption of this pathway can lead to changes in the body’s pH balance, potentially affecting various physiological processes.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve changes in pH balance within the body due to the inhibition of the Carbonic Anhydrase-II enzyme . These changes can affect various physiological processes, potentially leading to observable effects at the organism level.

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its toxicity, reactivity, and environmental impact. Some similar compounds have been found to have proper selectivity against normal and cytotoxic cancerous cell lines .

Future Directions

Future research could involve further exploration of the biological activity of this compound, as well as optimization of its structure for improved potency and selectivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]-4-(1H-pyrrole-2-carbonyl)piperazine typically involves multi-step organic reactionsThe reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce the compound in bulk quantities .

Chemical Reactions Analysis

Types of Reactions: 1-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]-4-(1H-pyrrole-2-carbonyl)piperazine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Comparison with Similar Compounds

  • 1-[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]-4-(1H-pyrrol-2-ylcarbonyl)piperazine
  • 1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]-4-(1H-pyrrol-2-ylcarbonyl)piperazine
  • 1-[(4-ethyl-4H-1,2,4-triazol-3-yl)methyl]-4-(1H-pyrrol-2-ylcarbonyl)piperazine

Uniqueness: 1-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]-4-(1H-pyrrole-2-carbonyl)piperazine is unique due to the presence of the cyclohexyl group, which can influence its chemical properties and biological activities. This structural feature may enhance its binding affinity to certain targets or improve its stability under specific conditions .

Properties

IUPAC Name

[4-[(4-cyclohexyl-1,2,4-triazol-3-yl)methyl]piperazin-1-yl]-(1H-pyrrol-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N6O/c25-18(16-7-4-8-19-16)23-11-9-22(10-12-23)13-17-21-20-14-24(17)15-5-2-1-3-6-15/h4,7-8,14-15,19H,1-3,5-6,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBIXKAKSHFYTJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C=NN=C2CN3CCN(CC3)C(=O)C4=CC=CN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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